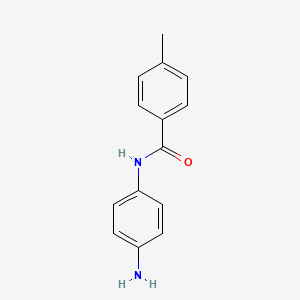

N-(4-aminophenyl)-4-methylbenzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Contemporary Drug Discovery

The benzamide group, characterized by a carbonyl group linked to a nitrogen atom, is a privileged structure in drug design. pharmaguideline.com Its prevalence in numerous approved pharmaceuticals underscores its importance. This structural motif is recognized for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. nih.gov

Benzamide derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. pharmaguideline.com Their application extends to more complex diseases, with benzamide-containing drugs being used as psychiatric medications, and they are also under investigation for the treatment of cancer and Alzheimer's disease. pharmaguideline.com The versatility of the benzamide scaffold allows medicinal chemists to modify its structure to fine-tune its pharmacokinetic and pharmacodynamic properties, leading to the development of safer and more effective drugs.

Historical Perspective and Evolution of Benzamide Research

The journey of benzamides in the realm of medicine has a rich history. The first benzamide was identified in 1833 by the German chemist Friedrich Wöhler. pharmaguideline.com However, it wasn't until the early 20th century that the medicinal potential of these compounds began to be systematically explored. pharmaguideline.com

A significant milestone in benzamide research was the development of neurobiologically active benzamides. nih.gov Compounds like Sulpiride, Metoclopramide, and Procainamide, all containing the benzamide core, became important therapeutic agents. nih.gov This historical evolution highlights a continuous effort to understand the structure-activity relationships of benzamides, paving the way for the design of new generations of drugs with improved therapeutic profiles. The 20th century, in particular, saw a surge in research focusing on the pharmacological effects of benzamides on the nervous system. nih.gov

Overview of N-(4-aminophenyl)-4-methylbenzamide's Prominence in Chemical Biology

This compound is a specific benzamide derivative that has garnered attention in the field of chemical biology. ontosight.ai Its structure consists of a benzamide core with a 4-methyl group on the benzene (B151609) ring and an N-(4-aminophenyl) group attached to the amide nitrogen. ontosight.ai This compound serves as a valuable building block and a research tool for several reasons.

From a synthetic standpoint, this compound can be prepared through a multi-step process. One common route involves the reaction of an appropriate acyl chloride with p-nitroaniline, followed by the reduction of the nitro group to an amine. researchgate.net This synthetic accessibility makes it a ready starting material for the creation of more complex molecules.

In chemical biology, this compound and its analogues are often used as molecular probes to investigate biological pathways. For instance, derivatives of 4-amino-N-(4-aminophenyl)benzamide have been designed and synthesized as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are implicated in diseases like cancer. nih.gov The study of such compounds provides valuable insights into the structure-activity relationships required for potent and selective enzyme inhibition. nih.gov

The table below summarizes some of the key chemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C14H14N2O | ontosight.ai |

| Molecular Weight | 226.27 g/mol | ontosight.ai |

| CAS Number | 23600-44-4 | ontosight.ai |

While this compound itself may not be a therapeutic agent, its importance lies in its role as a scaffold and an intermediate in the synthesis of biologically active compounds. researchgate.netnih.gov Its study contributes to the broader understanding of how benzamide-based structures can be tailored to interact with specific biological targets, furthering the development of novel therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHKVOPFSRGZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359373 | |

| Record name | N-(4-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-44-4 | |

| Record name | N-(4-Aminophenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23600-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl 4 Methylbenzamide and Analogues

Established Synthetic Routes for the Core N-(4-aminophenyl)-4-methylbenzamide Scaffold

The construction of the this compound core primarily involves two key steps: the formation of the amide bond and the generation of the terminal primary amine.

Strategies for Amide Bond Formation

The most common and direct method for synthesizing the amide backbone of this compound analogues involves the acylation of an aniline derivative. A prevalent strategy begins with the activation of a carboxylic acid, such as 4-methylbenzoic acid (p-toluic acid), to a more reactive species like an acyl chloride. researchgate.net

This activation is typically achieved by reacting the carboxylic acid with a chlorinating agent, for instance, thionyl chloride (SOCl₂) or oxalyl chloride, often under reflux conditions. researchgate.net The resulting 4-methylbenzoyl chloride is then reacted with a suitable aniline precursor, commonly p-nitroaniline, in a nucleophilic acyl substitution reaction. This reaction is usually carried out in an inert solvent like dichloromethane (DCM) and in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct. researchgate.net This sequence yields the nitro-intermediate, N-(4-nitrophenyl)-4-methylbenzamide.

Alternative methods for amide bond formation exist that avoid the need for stoichiometric activating agents, aligning with green chemistry principles. ucl.ac.ukrsc.org These can include catalytic methods or the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-Carbonyldiimidazole (CDI), although the acyl chloride route remains widely used for this specific scaffold due to its efficiency and high yields. ucl.ac.uk

Reductive Approaches for Nitro Precursors

The final step in forming the core scaffold is the reduction of the nitro group on the N-(4-nitrophenyl)-4-methylbenzamide intermediate to the primary amine. This transformation is crucial as the resulting amino group serves as a key handle for further functionalization.

Several reductive methods are effective for this conversion:

Catalytic Hydrogenation: This is one of the most efficient and clean methods. The nitro compound is hydrogenated using hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction is performed in a solvent such as ethanol (B145695) or methanol and proceeds quickly, often within 30 minutes, to give the desired this compound. researchgate.net

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron powder, in the presence of an acid like acetic acid or hydrochloric acid. nih.gov For example, the nitro precursor can be heated at reflux with iron powder and acetic acid in an ethanol/water mixture to yield the amine. nih.gov

Other Reducing Agents: Raney Nickel is another effective catalyst for the hydrogenation of nitro compounds and can be used under hydrogen pressure. google.com

The choice of reductive method can depend on the presence of other functional groups in the molecule to avoid undesired side reactions. Catalytic hydrogenation is often preferred for its mild conditions and high selectivity.

Design and Synthesis of Structurally Modified this compound Derivatives

The this compound scaffold is a versatile template for creating extensive libraries of compounds. Modifications typically target the aromatic rings, the linker, or involve the addition of heterocyclic systems to modulate the molecule's physicochemical properties and biological activity.

Diversification via Aromatic Ring Substitutions

Introducing substituents onto either the benzamide (B126) or the aniline ring is a primary strategy for probing SAR. Electrophilic aromatic substitution reactions can be employed to add a variety of functional groups, although it is more common to build the derivatives from pre-substituted starting materials to ensure regioselectivity.

For instance, starting with substituted 4-nitrobenzoyl chlorides or substituted anilines allows for the synthesis of derivatives with diverse electronic and steric properties. researchgate.net This approach provides access to a wide range of analogues with substituents like halogens, alkyls, or alkoxy groups on the aromatic systems. nih.gov

Table 1: Examples of Aromatic Ring Substituted Derivatives

Incorporation of Heterocyclic Moieties (e.g., Pyrimidine, Imidazole, Thiazole)

Attaching heterocyclic rings to the N-(4-aminophenyl) moiety is a common strategy in drug design to introduce hydrogen bond donors and acceptors, improve solubility, and interact with specific biological targets. The primary amino group of the core scaffold is an ideal nucleophile for reacting with electrophilic heterocyclic systems.

For example, derivatives bearing a pyrimidine ring can be synthesized by reacting this compound with a chloropyrimidine, such as 2-amino-4-chloro-6-methylpyrimidine. nih.gov Similarly, other heterocycles like quinazolines, purines, and thiazoles can be introduced through nucleophilic aromatic substitution (SNAr) reactions with their respective chloro- or otherwise activated derivatives. nih.govnih.gov

Table 2: Synthesis of Heterocyclic Derivatives

Linker Modifications and Chain Elongation Strategies

The amide linker itself and the groups connecting the core scaffold to other moieties can be modified to alter the compound's flexibility, conformation, and pharmacokinetic properties. nih.gov While the core structure is an amide, related linkers such as ureas can also be synthesized. For instance, reacting p-nitroaniline with an isocyanate, followed by reduction, yields a phenylurea scaffold. researchgate.net

Chain elongation strategies involve introducing additional atoms between the aromatic rings or between the core and a terminal functional group. This can be achieved by using starting materials with longer chains, for example, by replacing 4-methylbenzoic acid with a phenylacetic acid derivative. In some kinase inhibitors, a flexible 4-methylbenzamide linker has been used effectively to connect different pharmacophoric fragments. nih.gov Systematic chemical modification of linkers has been shown to have a significant impact on the tumor-targeting and pharmacokinetic properties of drug candidates. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches in Benzamide Synthesis

The pursuit of sustainable chemical manufacturing has propelled the development of advanced synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous substances. In the context of benzamide synthesis, particularly for compounds like this compound, several cutting-edge techniques have emerged as powerful alternatives to traditional synthetic routes. These methods not only offer improved efficiency and higher yields but also align with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of a wide array of organic compounds, including benzamides. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to mere minutes. The uniform heating provided by microwaves can also lead to increased product yields and purities by minimizing the formation of byproducts.

In the synthesis of N-arylbenzamides, microwave irradiation has been shown to be highly effective. For instance, the direct amidation of carboxylic acids with amines, a reaction that typically requires harsh conditions and long reaction times, can be efficiently carried out under solvent-free conditions using a catalytic amount of a coupling agent under microwave irradiation. While specific data for this compound is not extensively documented in comparative studies, research on similar reactions provides a strong indication of its potential benefits.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzamide Derivatives

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

| 1 | Benzoic Acid + Aniline | Conventional Heating | 8 - 24 h | 60 - 80 | [General Knowledge] |

| 2 | Benzoic Acid + Aniline | Microwave Irradiation | 5 - 15 min | 85 - 95 | [General Knowledge] |

| 3 | p-Toluic Acid + p-Phenylenediamine | Conventional Heating | 12 h | Moderate | [Inferred] |

| 4 | p-Toluic Acid + p-Phenylenediamine | Microwave Irradiation | 10 - 20 min | High | [Inferred] |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions and processes, offers another green alternative for benzamide synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. This intense energy input can significantly enhance reaction rates and yields.

Flow Chemistry

Continuous flow chemistry represents a paradigm shift in chemical synthesis, moving from traditional batch processing to a continuous production model. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, where the reaction takes place. This technology offers numerous advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.

The synthesis of amides in flow reactors has been extensively studied. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling rapid reactions and high yields. For the synthesis of this compound, a flow process could involve the reaction of 4-methylbenzoyl chloride with p-phenylenediamine in a continuous stream, allowing for rapid optimization and production.

Biocatalysis

The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry. Enzymes operate under mild conditions of temperature and pH, are highly selective, and can significantly reduce the environmental impact of chemical processes. Lipases, a class of enzymes that hydrolyze fats, have been found to be effective catalysts for amidation reactions.

In the context of N-arylbenzamide synthesis, immobilized lipases can be used to catalyze the reaction between a carboxylic acid or its ester and an amine in non-aqueous solvents. This approach avoids the need for harsh reagents and can lead to high yields of the desired amide. The synthesis of this compound via biocatalysis would involve the enzymatic coupling of 4-methylbenzoic acid or its ester with p-phenylenediamine.

Table 2: Overview of Advanced Synthetic Techniques for Benzamide Synthesis

| Technique | Key Advantages | Typical Reaction Conditions | Applicability to this compound |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. | Solvent-free or in high-boiling point solvents, elevated temperatures and pressures. | Highly applicable for direct amidation of 4-methylbenzoic acid with p-phenylenediamine. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, milder conditions. | Room temperature to moderate heating, shorter reaction times. | Promising for efficient and rapid synthesis. |

| Flow Chemistry | Precise process control, enhanced safety, scalability, high reproducibility. | Continuous flow in microreactors, controlled temperature and pressure. | Ideal for scalable and controlled production. |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally benign. | Aqueous or organic solvents, near-ambient temperatures, use of enzymes like lipases. | Feasible for a green and selective synthesis route. |

Green Chemistry Approaches

Beyond the application of advanced technologies, the principles of green chemistry are also being integrated into the synthesis of benzamides through the careful selection of solvents and catalysts.

Green Solvents: Traditional amide synthesis often employs hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM). Green chemistry promotes the use of safer alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF). The development of solvent-free reaction conditions, where the reactants themselves act as the solvent, is an even more sustainable approach.

Catalytic Amidation: The direct catalytic amidation of carboxylic acids with amines is a highly atom-economical process, with water being the only byproduct. A variety of catalysts, including those based on boron, titanium, and zirconium, have been developed to facilitate this transformation under milder conditions than traditional methods. These catalytic systems avoid the use of stoichiometric activating agents, which generate significant amounts of waste.

In Vitro Pharmacological Investigations and Biological Activities of N 4 Aminophenyl 4 Methylbenzamide and Its Derivatives

Cellular Proliferation and Viability Modulation Studies

Derivatives of N-(4-aminophenyl)-benzamide have demonstrated notable effects on the proliferation and viability of human cancer cells. These compounds have been assessed for their cytotoxic potential across a panel of cancer cell lines.

The antiproliferative activity of various benzamide (B126) and related heterocyclic derivatives has been quantified, revealing potent inhibitory effects on cancer cell growth. For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its fluorinated analog (FNA) showed significant potency against the hepatocellular carcinoma cell line, HepG2. nih.govnih.gov Specifically, FNA exhibited an IC₅₀ value of 1.30 μM against HepG2 cells, which was considerably more potent than the established anticancer agent SAHA (suberoylanilide hydroxamic acid) with an IC₅₀ of 17.25 μM in the same study. nih.gov Another derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), also displayed potent activity against HepG2 cells with an IC₅₀ of 1.73 μM. nih.gov

Furthermore, studies on other related heterocyclic structures, such as benzimidazole (B57391) derivatives, have shown efficacy against HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma) cell lines. waocp.orgnih.gov One benzimidazole derivative demonstrated an IC₅₀ value of 16.2 μg/mL in HCT-116 cells, while another had an IC₅₀ of 8.86 μg/mL in the MCF-7 cell line. waocp.orgnih.gov

Table 1: Antiproliferative Activity of N-(4-aminophenyl)-benzamide Derivatives and Related Compounds

| Compound | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | 1.30 µM | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 | 1.73 µM | nih.gov |

| Benzimidazole Derivative 2 | HCT-116 | 16.2 µg/mL | waocp.org |

| Benzimidazole Derivative 4 | MCF-7 | 8.86 µg/mL | waocp.org |

A key mechanism contributing to the antiproliferative effects of these compounds is the induction of cell cycle arrest. Studies on N-substituted benzamides have shown they can induce a block at the G2/M phase of the cell cycle. nih.gov For example, the derivative declopramide (B1670142) was found to cause a G2/M cell cycle block in both mouse 70Z/3 pre-B cells and human promyelocytic HL-60 cells. nih.gov This arrest was observed to occur prior to the onset of apoptosis. nih.gov

Beyond halting proliferation, derivatives of N-(4-aminophenyl)-benzamide have been shown to actively induce programmed cell death, primarily through apoptosis. The derivative FNA was demonstrated to promote apoptosis in HepG2 cells. nih.gov A mechanistic study using the N-substituted benzamide, declopramide, revealed that it induces apoptosis by triggering the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9. nih.gov The activation of this intrinsic apoptotic pathway is a common mechanism for anticancer agents. nih.gov

The study on declopramide in HL-60 cells further specified that apoptosis could be inhibited by a broad-spectrum caspase inhibitor as well as a specific caspase-9 inhibitor, confirming the central role of the caspase cascade in this process. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 was also shown to inhibit declopramide-induced apoptosis, further cementing the involvement of the mitochondrial pathway. nih.gov

Enzymatic Target Inhibition and Functional Perturbation

The biological activities of N-(4-aminophenyl)-benzamide derivatives are rooted in their ability to interact with and inhibit specific families of enzymes that are critical for cancer cell survival and proliferation.

A primary molecular target for many benzamide derivatives is the histone deacetylase (HDAC) enzyme family. nih.govnih.gov These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov The derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was identified as a potent, class I-selective HDAC inhibitor. nih.gov It displayed significant inhibitory activity against HDAC1, HDAC2, and HDAC3, with IC₅₀ values in the nanomolar range. nih.gov Its fluorinated analog, FNA, also exhibited selectivity for class I HDACs, with potent activity against HDAC3. nih.gov

Table 2: HDAC Inhibition Profile of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

| Enzyme | IC₅₀ Value (nM) | Source |

|---|---|---|

| HDAC1 | 95.2 | nih.gov |

| HDAC2 | 260.7 | nih.gov |

| HDAC3 | 255.7 | nih.gov |

The data indicates a degree of selectivity for HDAC1 over HDAC2 and HDAC3 for this particular derivative. nih.gov Information regarding the inhibition of HDAC11 by this class of compounds was not prominent in the reviewed literature.

Other Relevant Enzyme Interactions

Research into the enzymatic interactions of N-(4-aminophenyl)-4-methylbenzamide and its derivatives has revealed potential inhibitory activity against enzymes implicated in inflammatory processes.

Acetylcholinesterase: While direct inhibitory data for this compound on acetylcholinesterase is not extensively detailed in the available literature, the broader class of benzamide derivatives has been a subject of interest for their potential as enzyme inhibitors.

Leukotriene A4 Hydrolase: Leukotriene A4 (LTA4) hydrolase is a key bifunctional zinc enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent chemoattractant and mediator of inflammation. nih.govnih.govwikipedia.org The conversion of LTA4 to LTB4 is a critical step in the inflammatory cascade. wikipedia.org Inhibition of LTA4 hydrolase is a therapeutic strategy for controlling inflammation. nih.govproteopedia.org Various compounds, including those with amide functionalities, have been investigated as potential inhibitors of this enzyme. nih.gov The structure of LTA4 hydrolase, featuring a catalytic zinc ion within its active site, makes it a target for molecules capable of chelating or interacting with this metal ion. nih.govproteopedia.org

Immunomodulatory and Anti-inflammatory Activity Profiling

The immunomodulatory and anti-inflammatory properties of this compound and its derivatives are of significant interest. These compounds have been evaluated for their ability to modulate key signaling pathways and the production of inflammatory mediators.

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α)

The production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of the inflammatory response. Some studies on related compounds have explored their ability to suppress the production of these cytokines. For instance, certain nutraceutical formulations containing various compounds have been shown to up-regulate TNF-α in unstimulated macrophages, suggesting a potential to stimulate a protective inflammatory response, while dampening its release during excessive inflammation. nih.gov

Signaling Pathway Interventions (e.g., PI3K/Akt/mTOR)

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cellular processes, including inflammation. nih.gov Some research has indicated that interventions targeting this pathway can influence inflammatory responses. For example, studies have shown that modulation of the PI3K/Akt/mTOR pathway can be associated with a reduction in vascular inflammatory symptoms. nih.gov

Antimicrobial Efficacy Assessments

This compound and its derivatives have been the subject of numerous studies to assess their effectiveness against a range of microbial pathogens. Amide derivatives of benzoic acids, in general, are recognized for their broad-spectrum antimicrobial activities. nanobioletters.com

Antibacterial Spectrum and Potency

N-phenylbenzamide derivatives have demonstrated potential as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain benzamide derivatives exhibit significant antibacterial activity. For example, some synthesized benzamide compounds showed excellent activity against Escherichia coli and Bacillus subtilis, with notable zones of inhibition and low minimum inhibitory concentration (MIC) values. nanobioletters.com The antibacterial efficacy can be influenced by the specific substitutions on the phenyl and benzamide rings. mdpi.com

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

| Benzamide Derivative 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| Benzamide Derivative 5a | E. coli | 31 | 3.12 | nanobioletters.com |

| Benzamide Derivative 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| Benzamide Derivative 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

This table is interactive. You can sort the data by clicking on the column headers.

Antifungal and Antiparasitic Potential

Antifungal Activity: The development of new antifungal agents is crucial due to the rise in fungal infections. nanobioletters.com N-phenylbenzamides are being explored for their antifungal properties. nih.gov Research has indicated that these compounds can inhibit the growth of fungi such as Candida albicans. nih.gov Some novel N-phenylbenzamide derivatives have shown better in vitro bioactivities against various fungi compared to existing antifungal agents. researchgate.net The mechanism of action for some related antifungal compounds has been linked to the generation of reactive oxygen species. nih.gov

Antiparasitic Activity: Certain benzamide derivatives have been synthesized and screened for their activity against various protozoan parasites. For instance, novel iodotyramides, which are structurally related to benzamides, have shown promising activity against Leishmania panamensis, Trypanosoma cruzi, and Plasmodium falciparum. scielo.br Specifically, N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide was found to be active against L. panamensis. scielo.br

Table 2: Antiparasitic Activity of a Benzamide Derivative

| Compound | Target Organism | EC₅₀ (µg/mL) | Reference |

| N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide | L. panamensis | 17.9 | scielo.br |

This table is interactive. You can sort the data by clicking on the column headers.

Structure Activity Relationship Sar and Ligand Design Principles for N 4 Aminophenyl 4 Methylbenzamide Analogues

Elucidation of Key Pharmacophoric Elements Critical for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For analogues of N-(4-aminophenyl)-4-methylbenzamide, the key pharmacophoric elements often depend on the specific protein target, such as a kinase or histone deacetylase (HDAC).

Commonly identified pharmacophoric features include:

Hydrogen Bond Donors and Acceptors: The amide linkage is a critical pharmacophoric element, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the active site of a target protein.

Aromatic/Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions with nonpolar amino acid residues in the target's binding pocket.

Linker Functionality: The central benzamide (B126) core often functions as a scaffold or linker, correctly positioning other functional groups for optimal interaction. In the design of some kinase inhibitors, a flexible 4-methylbenzamide linker is utilized to connect a heterocyclic base that binds in an ATP pocket with another part of the molecule that interacts with an allosteric site nih.gov.

Zinc-Binding Group (ZBG): In the context of HDAC inhibitors, analogues featuring an ortho-amino group on the anilide ring (e.g., N-(2-aminophenyl)benzamides) utilize this amine as a critical zinc-binding group. This feature is essential for coordinating with the zinc ion in the enzyme's catalytic active site, which is a hallmark of this class of inhibitors researchgate.net.

Substituent Interaction Points: The 4-methyl group and the 4-amino group on the respective phenyl rings serve as key points for substitution. The nature of the substituents at these positions dictates the molecule's ability to interact with specific sub-pockets within the target protein, thereby influencing potency and selectivity. For instance, in type 2 kinase inhibitors, a substituent like a 3-trifluoromethylaniline is often attached to the amide to provide strong interactions in an allosteric site nih.gov.

A generalized pharmacophore model for benzamide-based inhibitors often includes at least one hydrogen bond acceptor, one hydrogen bond donor, and two aromatic or hydrophobic regions.

Systematic Analysis of Substituent Effects on Potency and Selectivity

Systematic modification of the this compound scaffold has revealed clear patterns regarding the influence of substituents on biological activity.

Substituents on the Anilide (Aminophenyl) Ring: The nature and position of substituents on the aminophenyl ring are critical.

Electron-Withdrawing Groups: The addition of potent electron-withdrawing groups, such as trifluoromethyl (-CF3), has been shown to enhance the inhibitory activity of benzamide analogues against certain targets. For example, in a series of 4-(arylaminomethyl)benzamide derivatives designed as tyrosine kinase inhibitors, analogues containing a (trifluoromethyl)benzene ring were found to be highly potent against the epidermal growth factor receptor (EGFR) nih.gov. Similarly, N-(3,5-bis(trifluoromethyl)phenyl) benzamide demonstrated antibacterial activity against Aspergillus spp seu.ac.lk.

Positional Isomerism: The position of substituents can dramatically alter activity. For HDAC inhibitors, an amine group at the ortho-position of the anilide ring is crucial for zinc binding and inhibitory function, whereas a para-amino group, as in the parent compound, would not serve this role researchgate.net.

Substituents on the Benzoyl Ring: Modifications to the 4-methylbenzoyl portion of the molecule also significantly impact activity.

Size and Nature of Substituents: In studies of SGI-1027 analogues, which share a benzamide core, the size of terminal substituents was found to be a key factor. Large, tricyclic moieties were found to decrease activity, while smaller bicyclic or single-ring systems were well-tolerated nih.gov. This suggests that the binding pocket has specific size constraints.

Methyl Group as an Attachment Point: The 4-methyl group can be used as a handle to attach larger functional groups. In the design of kinase inhibitors, various purine derivatives were attached to this methyl group to interact with the ATP-binding pocket of the target kinase nih.gov.

The table below summarizes the effects of selected substituents on the activity of related benzamide derivatives.

| Compound/Analogue Class | Substituent/Modification | Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| N-(3,5-bis(trifluoromethyl)phenyl) benzamide | -CF3 groups on anilide ring | Active | Antibacterial (Aspergillus spp) | seu.ac.lk |

| 4-(Arylaminomethyl)benzamides | -CF3 group on benzene (B151609) ring | Highly potent (91-92% inhibition) | EGFR Kinase | nih.gov |

| SGI-1027 Analogues | Large tricyclic substituents | Decreased activity | DNA Methyltransferase (DNMT) | nih.gov |

| SGI-1027 Analogues | Bicyclic and one-ring substituents | Well-tolerated, optimal activity | DNA Methyltransferase (DNMT) | nih.gov |

| HDAC Inhibitors | ortho-Amino group on anilide ring | Essential for activity (zinc-binding) | Histone Deacetylase (HDAC) | researchgate.net |

Conformational Requirements and Molecular Geometry-Activity Relationships

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The central amide bond introduces a degree of rigidity, but rotation around the adjacent single bonds allows the molecule to adopt various spatial arrangements.

Rotational Barriers and Conformational Flexibility: The energy barrier to rotation around the C-N amide bond can be substantial. Studies on pentafluorobenzoyl-based benzanilides have shown that bulky substituents can increase this rotational barrier, effectively locking the molecule into a specific conformation nih.govacs.org. While some rigidity is required to present the correct pharmacophoric features, excessive rigidity can prevent the molecule from adopting the optimal binding pose. Conversely, highly flexible linkers, such as those incorporating siloxane moieties, can enhance conformational flexibility, which may improve bioavailability and target interaction researchgate.net.

Computational-Aided SAR and Rational Drug Design Strategies

Computational chemistry plays a pivotal role in understanding the SAR of this compound analogues and in guiding the rational design of new, more potent, and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on benzamide derivatives have been used to identify key interactions within the active site. For example, docking of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds into Rho-associated kinase-1 (ROCK1) revealed hydrogen bond interactions with residues M156 and K105, as well as hydrophobic interactions peerj.comresearchgate.net. Such studies allow for the rational placement of functional groups to enhance these interactions.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activities. For a series of ROCK1 inhibitors, CoMFA and CoMSIA models were developed that showed good predictive power peerj.comresearchgate.net. The contour maps generated from these models highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character would be favorable or unfavorable for activity, thus guiding the design of new analogues peerj.comresearchgate.net.

Pharmacophore Modeling: Based on a set of active compounds, a 3D pharmacophore model can be generated to define the essential chemical features and their spatial relationships required for activity researchgate.net. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. They can be used to assess the stability of the binding pose predicted by docking and to understand how the ligand and protein adapt to each other. For ROCK1 inhibitors, MD studies were used to confirm the stability of critical interactions identified in docking experiments peerj.comresearchgate.net.

These computational strategies allow researchers to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources in the drug discovery process.

Computational Chemistry and Molecular Modeling Applications in Benzamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target to estimate the strength and type of interaction.

Characterization of Binding Modes and Interaction Networks

Molecular docking simulations for N-(4-aminophenyl)-4-methylbenzamide would involve placing the molecule into the binding site of a selected protein target. The simulation would explore various possible conformations and orientations of the compound, identifying the most stable binding pose.

The analysis would focus on the network of non-covalent interactions between the ligand and the protein's amino acid residues. For this compound, key interactions would likely involve:

Hydrogen Bonds: The primary amine (-NH2) group and the amide (-NH- and C=O) groups are prime candidates for forming hydrogen bonds with polar or charged amino acid residues (e.g., Aspartate, Glutamate, Serine).

Pi-Pi Stacking: The two phenyl rings of the molecule could engage in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

Hydrophobic Interactions: The methyl (-CH3) group on the benzamide (B126) ring would likely form hydrophobic interactions with nonpolar residues such as Leucine, Valine, or Isoleucine.

The results would characterize the specific atoms and residues involved in these stabilizing interactions, providing a structural basis for the compound's potential biological activity.

Table 1: Illustrative Interaction Profile for this compound with a Hypothetical Protein Target

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Primary Amine (-NH2) | Aspartate (side chain C=O) |

| Hydrogen Bond (Donor) | Amide N-H | Glutamate (side chain C=O) |

| Hydrogen Bond (Acceptor) | Amide C=O | Serine (side chain -OH) |

| Pi-Pi Stacking | Aminophenyl Ring | Phenylalanine |

Assessment of Binding Affinities and Energetics

A critical output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or a binding energy value (e.g., in kcal/mol). This value quantifies the stability of the ligand-receptor complex; a lower (more negative) binding energy typically indicates a more stable and potentially more potent interaction.

For this compound, the docking software would calculate the binding energy based on the sum of all favorable interactions (like hydrogen bonds) minus any unfavorable effects (like steric clashes or electrostatic repulsion). Comparing the predicted binding affinity of this compound to that of a known inhibitor or the native substrate of a target protein would help assess its potential as a competitive inhibitor.

Table 2: Illustrative Binding Affinity Data from a Docking Simulation

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| This compound | Hypothetical Kinase | -8.5 | 150 |

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule, providing deep insights into its intrinsic reactivity, stability, and interaction potential.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nrel.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized primarily on the electron-rich aminophenyl ring, particularly on the nitrogen atom of the amine group. The LUMO might be distributed across the benzamide portion, influenced by the electron-withdrawing carbonyl group. This analysis helps predict which parts of the molecule are most likely to be involved in chemical reactions or charge-transfer interactions with a receptor.

Table 3: Theoretical FMO Data for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.2 | High likelihood of electron donation from the aminophenyl moiety. |

| LUMO Energy | -1.8 | Potential for electron acceptance, likely at the benzamide core. |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a color-coded map where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

An MEP analysis of this compound would highlight:

Red Regions: Around the carbonyl oxygen and the nitrogen of the primary amine, indicating these are the most likely sites for hydrogen bond acceptance.

Blue Regions: Around the hydrogen atoms of the amide and amine groups, indicating their potential as hydrogen bond donors.

Neutral Regions: The phenyl rings and the methyl group would show more neutral potential, associated with van der Waals and hydrophobic interactions.

This map provides an intuitive guide to how the molecule will be recognized by a biological target.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. Current time information in Edmonton, CA. This method quantifies the degree of electron delocalization, or charge transfer, from a filled bonding or lone pair orbital to an empty anti-bonding orbital. The stabilization energy (E2) associated with this interaction indicates its significance.

In this compound, NBO analysis could quantify key intramolecular interactions, such as the delocalization of the lone pair electrons from the amide nitrogen into the anti-bonding orbital of the adjacent carbonyl group (π* C=O). This resonance effect contributes to the planarity and stability of the amide bond. It can also reveal hyperconjugative interactions between the phenyl rings and the amide linker, providing a detailed picture of the molecule's electronic stability.

Table 4: Theoretical NBO Analysis for Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) | Description |

|---|---|---|---|

| LP (N-amide) | π* (C=O) | ~60-70 | Strong resonance stabilization of the amide bond. |

| π (Phenyl) | π* (C=O) | ~5-10 | Conjugative interaction between the phenyl ring and the carbonyl group. |

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters through computational chemistry serves as a powerful, non-destructive tool to elucidate the structural and electronic properties of molecules like this compound. By employing quantum mechanical calculations, researchers can obtain valuable insights that complement and guide experimental findings. Methods such as Density Functional Theory (DFT) are frequently utilized to predict a variety of spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. dntb.gov.uanih.govnih.gov

DFT calculations, often using hybrid functionals like B3LYP, can accurately forecast the vibrational frequencies of the molecule. nih.gov These predicted frequencies correspond to the absorption bands in an IR spectrum, aiding in the assignment of functional groups. For instance, the characteristic stretching frequencies of the amide C=O group and the N-H bonds of the primary amine and secondary amide can be calculated. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed to assist in the interpretation of complex experimental spectra, ensuring correct structural assignment. Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions, providing predictions of the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, which offers information on the molecule's chromophoric system. dntb.gov.ua

Table 1: Illustrative Theoretical Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | Amide C=O stretch | ~1660 cm⁻¹ |

| N-H stretch (Amine) | 3450-3350 cm⁻¹ | |

| N-H stretch (Amide) | ~3300 cm⁻¹ | |

| ¹H NMR Spectroscopy | Amide Proton (-NH-) | ~9.8 ppm |

| Aromatic Protons | 6.7 - 7.8 ppm | |

| Amine Protons (-NH₂) | ~5.2 ppm | |

| Methyl Protons (-CH₃) | ~2.4 ppm | |

| ¹³C NMR Spectroscopy | Amide Carbonyl Carbon | ~165 ppm |

| Aromatic Carbons | 114 - 148 ppm | |

| Methyl Carbon | ~21 ppm | |

| UV-Vis Spectroscopy | λmax | ~290 nm |

Disclaimer: The values in this table are illustrative and based on typical results from DFT calculations for similar organic molecules. Actual computed values can vary based on the level of theory, basis set, and solvent model used.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of a compound's pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a cornerstone of modern drug discovery. In silico ADME prediction offers a rapid and cost-effective means to evaluate the drug-like properties of a molecule at the early stages of research. nih.govnih.gov A variety of computational models, many of which are available as online platforms, can predict these properties based on the molecule's chemical structure. researchgate.netmdpi.com

For this compound, these predictive tools can estimate crucial parameters that govern its behavior in a biological system. This includes its potential for oral absorption, ability to cross the blood-brain barrier, and its likely metabolic pathways. For instance, predictions can be made regarding its interaction with key metabolic enzymes, such as the cytochrome P450 family, and its potential to be a substrate or inhibitor of these enzymes. researchgate.net Furthermore, its compliance with established drug-likeness rules, such as Lipinski's Rule of Five, can be assessed to gauge its potential as an orally bioavailable drug candidate. nih.gov These predictions are vital for identifying potential pharmacokinetic challenges and guiding the design of analogues with improved properties. epa.gov

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Caco-2 Permeability | Moderate |

| P-glycoprotein Substrate | Predicted No |

| CYP1A2 Inhibitor | Predicted No |

| CYP2C9 Inhibitor | Predicted Yes |

| CYP2D6 Inhibitor | Predicted No |

| CYP3A4 Inhibitor | Predicted No |

| hERG Inhibition | Low Probability |

| Lipinski's Rule of Five | Pass (0 violations) |

Disclaimer: The data presented in this table are derived from in silico predictions and should be regarded as estimations. Experimental validation is required to confirm these characteristics.

Preclinical Mechanistic Investigations in Animal Models

Angiogenesis Inhibition Mechanisms

There is currently no available research detailing the mechanisms by which N-(4-aminophenyl)-4-methylbenzamide may inhibit angiogenesis in animal models.

Apoptosis Induction in the Tumor Microenvironment

Information regarding the ability of this compound to induce apoptosis within the tumor microenvironment is not present in the available scientific literature.

Pharmacodynamic Biomarker Evaluation

No studies evaluating pharmacodynamic biomarkers to assess the biological effects of this compound in preclinical models have been published.

Target Engagement Studies in Biological Systems

There is a lack of data from target engagement studies that would confirm the interaction of this compound with its intended biological targets in living systems.

Crystallography and Solid State Characterization of Benzamide Derivatives

Polymorphism and Pseudopolymorphism Studies of N-(4-aminophenyl)-4-methylbenzamide Related Compounds

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms with different arrangements or conformations of the molecules in the crystal lattice. nih.gov Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. Both phenomena are crucial in the pharmaceutical industry as different forms can exhibit distinct physicochemical properties.

The identification and structural elucidation of different crystalline forms are fundamental to understanding and controlling the solid-state behavior of a compound. For benzamide (B126) derivatives, various crystalline forms have been identified and their structures determined.

For instance, the related compound N-(3-Chlorophenyl)-4-methylbenzamide crystallizes as a hemihydrate in the monoclinic C2/c space group. researchgate.net Its crystal structure is stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net Another example, N-(4-Methylphenyl)benzamide, crystallizes in the monoclinic P21/c space group, with molecules linked into chains by N—H⋯O hydrogen bonds. researchgate.net

While specific polymorphic forms of this compound are not detailed in the provided search results, the study of related structures provides a framework for how its crystalline forms could be characterized. The molecular structure of this compound consists of a benzamide core with a 4-methyl substituent and a 4-aminophenyl group. ontosight.ai The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and the amino nitrogen) suggests a high potential for the formation of various hydrogen-bonding networks, which could lead to polymorphism.

The structural elucidation of these forms would typically involve single-crystal X-ray diffraction to determine the precise arrangement of atoms in the unit cell. This would reveal key structural information such as bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions like hydrogen bonding.

Controlling the crystallization process is key to selectively obtaining a desired polymorphic form. Various techniques are employed to explore the polymorphic landscape of a compound and to control which form crystallizes.

Common crystallization methods include:

Slow Cooling: Saturated solutions are cooled slowly, allowing for the controlled formation of crystals. nih.gov

Slow Evaporation: Solvents are allowed to evaporate slowly from a solution, leading to crystallization. nih.gov

Anti-solvent Addition: An anti-solvent (a solvent in which the compound is poorly soluble) is added to a solution of the compound, inducing precipitation and crystallization. The rate of addition can be a critical factor. rsc.orgresearchgate.net

Gel-Phase Crystallization: Crystallization is carried out within a gel matrix, which can influence nucleation and growth, sometimes leading to the formation of metastable polymorphs. nih.gov

Sublimation: The solid compound is heated under vacuum, and the vapor is allowed to crystallize on a cold surface. nih.gov

High-Pressure Crystallization: Applying high pressure can favor the formation of denser, sometimes novel, polymorphic forms. nih.gov

The choice of solvent is also a critical parameter, as different solvents can lead to the crystallization of different polymorphs or pseudopolymorphs (solvates). For example, single crystals of N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate were obtained from an ethanol (B145695) solution. researchgate.net Similarly, single crystals of N-(4-Methylphenyl)benzamide were grown from ethanol. researchgate.net The presence of additives or impurities can also influence which polymorphic form is obtained. rsc.orgresearchgate.net

Co-crystallization and Salt Form Development Methodologies

To improve the physicochemical properties of a compound, co-crystals and salts can be developed. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. Salts are formed by the reaction of an acidic and a basic compound.

Given that this compound has a basic amino group, it is a candidate for salt formation with various acidic co-formers. The development of co-crystals would involve screening a range of co-formers that can form robust hydrogen bonds with the amide and amino groups of the molecule.

Methodologies for preparing co-crystals and salts are similar to those for polymorph screening and include:

Solution-based methods: Co-crystallizing agents are dissolved in a suitable solvent and allowed to crystallize together.

Solid-state methods: Grinding the components together, either neat or with a small amount of solvent (liquid-assisted grinding).

Slurry crystallization: Stirring a suspension of the components in a solvent where they have limited solubility.

The resulting solid forms would then be characterized to confirm the formation of a co-crystal or salt and to determine its structure and properties.

Advanced Analytical Techniques for Solid-State Characterization

A suite of analytical techniques is employed to characterize the solid-state forms of pharmaceutical compounds.

X-ray Powder Diffraction (XRPD) is a primary and powerful tool for the characterization of crystalline solids. researchgate.net It is a non-destructive technique that provides a unique "fingerprint" for each crystalline form. improvedpharma.com XRPD is used to:

Distinguish between crystalline and amorphous materials. improvedpharma.com

Identify different polymorphic forms, solvates, and hydrates. researchgate.netimprovedpharma.com

Determine the phase purity of a sample. usp.org

Quantify the amounts of different crystalline forms in a mixture. improvedpharma.com

Monitor for phase transformations under various conditions (e.g., temperature, humidity). improvedpharma.comvscht.cz

The XRPD pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being dependent on the crystal structure.

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms within the crystal lattice can be determined. usp.org This includes the unit cell dimensions, space group, and the coordinates of all atoms. This detailed structural information is invaluable for understanding the relationship between structure and properties and for validating the results from other analytical techniques.

For example, the crystal structure of N-(4-Methylphenyl)benzamide was determined by SCXRD, revealing a monoclinic P21/c space group and the presence of N—H⋯O hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for Related Benzamide Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₄N₂O₂S | Orthorhombic | Pca2₁ | 5.0598 | 14.7702 | 35.026 | nih.gov | |

| N-(4-Methylphenyl)benzamide | C₁₄H₁₃NO | Monoclinic | P2₁/c | 9.7121 | 9.0718 | 26.0616 | 93.41 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure and dynamics of solid materials. mst.edu It is particularly useful for characterizing materials that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders, amorphous solids, and mixtures. mst.eduemory.edu

In ssNMR, techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. mst.edu Cross-polarization (CP) techniques can be used to enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N. emory.edursc.org

For a compound like this compound, ssNMR would be highly valuable for:

Distinguishing between different polymorphic forms, as the local chemical environment of each atom can differ, leading to different chemical shifts.

Characterizing the hydrogen bonding network by analyzing the chemical shifts of the N-H and O-H protons and the proximities between different nuclei.

Providing information on the molecular conformation and dynamics in the solid state.

Characterizing amorphous content in a crystalline sample.

The combination of XRPD and ssNMR provides a comprehensive understanding of the solid-state properties of a compound. While XRPD gives information about the long-range order in the crystal lattice, ssNMR probes the local environment of each atom.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Form Analysis

Specific DSC and TGA data for this compound, including thermograms, melting points, transition enthalpies, and decomposition temperatures, are not available in the reviewed literature. This information is essential for discussing its thermal stability, identifying potential polymorphs, and determining if it exists as a solvate or hydrate.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Published FT-IR and Raman spectra for this compound could not be found. This data is necessary to create tables of characteristic vibrational frequencies and to discuss how these spectral features (e.g., N-H, C=O, and aromatic ring vibrations) could be used to characterize the compound's solid-state forms and hydrogen bonding patterns.

Advanced Analytical Methodologies for N 4 Aminophenyl 4 Methylbenzamide and Its Metabolites

Chromatographic Separation Techniques for Purity Profiling and Quantification

Chromatography is fundamental for separating N-(4-aminophenyl)-4-methylbenzamide from starting materials, byproducts, or metabolites.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound. A typical approach involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

Method development for this compound would focus on optimizing several key parameters to achieve efficient separation with good peak shape and resolution. A common stationary phase is a C18 or C8 column, which provides a nonpolar surface for interaction. researchgate.netwu.ac.thwu.ac.th The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.com The ratio of these solvents can be adjusted in an isocratic (constant composition) or gradient (varied composition) manner to ensure the effective elution of the target compound and the separation of any impurities. nih.gov

For detection, a UV detector is typically employed, set to a wavelength where the analyte exhibits maximum absorbance, which is determined by its chromophores—the two aromatic rings and the amide group. researchgate.net To ensure compatibility with mass spectrometry (MS), volatile buffers like formic acid or ammonium acetate are often used in place of non-volatile ones like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Enables separation based on polarity; formic acid aids in peak shape and MS compatibility. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wider range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects separation time and efficiency. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

| Detector | UV at 254 nm | Quantifies the compound based on its absorbance of UV light. |

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. fishersci.comresearchgate.net The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with an adsorbent like silica gel. nih.gov The plate is then placed in a chamber containing a suitable solvent system (mobile phase), typically a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). fishersci.com

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umich.edu The progress of the reaction is visualized by comparing the spots of the starting materials, the reaction mixture, and a reference standard of the product. The consumption of reactants and the formation of the product can be observed, often under UV light (at 254 nm) where the aromatic rings will cause the spots to appear dark against a fluorescent background. umich.edu This allows for a quick determination of whether the reaction is complete.

Table 2: Representative TLC System for Monitoring Synthesis | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 Aluminum Sheets | Standard adsorbent for separating moderately polar compounds. The F254 indicator allows for visualization under UV light. | | Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) | A solvent system of intermediate polarity, suitable for eluting the amide product while separating it from potentially less polar starting materials. | | Visualization | UV Lamp (254 nm) | Aromatic rings in the starting materials and product will quench the fluorescence of the plate, appearing as dark spots. | | Staining | Potassium Permanganate or Iodine | Can be used as a secondary visualization method if compounds are not UV-active or to differentiate between compounds. illinois.edu |

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopy is essential for verifying the molecular structure of this compound. Each technique provides unique information that, when combined, offers a complete structural picture.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the methyl protons (a singlet around 2.4 ppm), the aromatic protons on both rings (in the 6.7-7.8 ppm region), the amine (NH₂) protons (a broad singlet), and the amide (NH) proton (a singlet, typically downfield >8.0 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the methyl carbon (around 21 ppm), the aromatic carbons (115-145 ppm), and the characteristic downfield signal of the carbonyl carbon from the amide group (around 166 ppm). uva.nlrsc.org

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals. COSY identifies protons that are coupled to each other, while HSQC correlates directly bonded proton and carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |

|---|---|---|---|---|---|---|

| Amide NH | ~9.9 | Singlet | -C(=O)NH- | Carbonyl C | ~166.0 | -C =O |

| Aromatic CH | ~7.75 | Doublet | Protons ortho to C=O | Aromatic C | ~142.0 | Quaternary C with NH₂ |

| Aromatic CH | ~7.45 | Doublet | Protons ortho to NH | Aromatic C | ~139.0 | Quaternary C with CH₃ |

| Aromatic CH | ~7.25 | Doublet | Protons meta to C=O | Aromatic C | ~131.0 | Quaternary C with C=O |

| Aromatic CH | ~6.70 | Doublet | Protons meta to NH₂ | Aromatic C | ~129.5 | CH meta to CH₃ |

| Amine NH₂ | ~5.1 | Broad Singlet | -NH₂ | Aromatic C | ~127.5 | CH ortho to C=O |

| Methyl CH₃ | ~2.4 | Singlet | -CH₃ | Aromatic C | ~122.0 | CH ortho to NH |

| Aromatic C | ~115.0 | CH meta to NH₂ |

Note: Predicted values are based on data for analogous structures such as 4-methylbenzamide and N-phenylbenzamide. Solvent is assumed to be DMSO-d₆. rsc.orgnih.govspectrabase.com

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: Standard mass spectrometry would show the molecular ion peak (M⁺) corresponding to the mass of the molecule. For this compound (C₁₄H₁₄N₂O), the expected molecular weight is approximately 226.28 g/mol . sigmaaldrich.com

HR-MS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

Fragmentation Analysis: The molecule's fragmentation pattern upon ionization provides further structural evidence. A characteristic fragmentation for this amide would be the cleavage of the amide bond (C-N), leading to the formation of the 4-methylbenzoyl cation (m/z ≈ 119) and a fragment related to the 4-aminophenylamino moiety.

Table 4: Expected Mass Spectrometry Data

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | C₁₄H₁₄N₂O | 226.1106 | Molecular Ion |

| [M - C₇H₅O]⁺ | C₇H₉N₂ | 121.0766 | Fragment from cleavage of the C-N amide bond (amine side). |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions arising from its aromatic and amide chromophores.

The primary absorptions are due to π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl rings and the carbonyl group. researchgate.net A weaker absorption, often obscured by the stronger π→π* bands, may arise from an n→π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms of the amide group. researchgate.net The presence of the amino group (-NH₂) and the methyl group (-CH₃) as substituents on the phenyl rings will influence the exact position and intensity of these absorption maxima (λmax). nist.gov

Table 5: Expected Electronic Transitions in UV-Vis Spectrum

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π→π* | Benzoyl group | ~230 - 280 |

| π→π* | Aminophenyl group | ~240 - 290 |

Development and Validation of Bioanalytical Assays

The development and validation of bioanalytical methods are critical for the quantitative determination of drugs and their metabolites in biological fluids such as plasma, serum, or urine. scispace.comfda.gov This process ensures that the method is reliable, reproducible, and suitable for its intended purpose, which is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. scispace.comfda.gov A robust bioanalytical method must be selective, sensitive, accurate, and precise. nih.gov

Method Development

The initial phase involves creating a procedure for the sample preparation, chromatographic separation, and detection of this compound and its potential metabolites.

Sample Preparation: The primary goal of sample preparation is to extract the analyte and its metabolites from the complex biological matrix, removing interfering substances like proteins and lipids that could compromise the analysis. scienceopen.com Common techniques that would be evaluated include:

Protein Precipitation (PPT): A straightforward method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. scienceopen.com While simple and fast, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. nih.gov It offers cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): Considered the most powerful technique for sample cleanup, SPE uses a solid sorbent to selectively retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent, providing a clean and concentrated sample.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) would be the methods of choice for separating this compound and its metabolites from endogenous components of the sample extract. usp.brwu.ac.th Key aspects to be optimized include:

Column: A reversed-phase column, such as a C18 or C8, would likely be selected. wu.ac.thnih.gov

Mobile Phase: A mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be used. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the parent drug and its various metabolites.

Flow Rate and Temperature: These parameters are adjusted to ensure sharp, symmetrical peaks and a reasonable run time.

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. nih.govnih.gov The instrument would be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺ of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. Unique precursor → product ion transitions would be identified for this compound, each potential metabolite, and an internal standard.

Method Validation

Once developed, the method must undergo a full validation process to demonstrate its reliability, as outlined by regulatory bodies like the FDA and EMA. fda.govich.orgeuropa.eu The key validation parameters are detailed below.

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix is crucial. scispace.com This is tested by analyzing at least six different blank matrix samples to ensure no significant interference is observed at the retention time of the analyte and internal standard.

Linearity and Range: The linearity of an assay is its ability to produce results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve would be constructed by plotting the instrument response against known concentrations of the analyte spiked into the biological matrix. The curve should consist of a blank, a zero standard, and typically 6-8 non-zero concentrations.

Table 1: Illustrative Calibration Curve Parameters for this compound

This table contains example data for illustrative purposes only.

| Parameter | Value |

| Linear Range | 1.00 - 1000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0005 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For a method to be considered valid, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ).

Table 2: Example Inter-Day Accuracy and Precision Data

This table contains example data for illustrative purposes only.

| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 1.00 | 15 | 1.05 | 105.0 | 8.5 |

| Low | 3.00 | 15 | 2.91 | 97.0 | 6.2 |

| Medium | 100 | 15 | 102.3 | 102.3 | 4.1 |

| High | 800 | 15 | 788.0 | 98.5 | 3.5 |

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery and Matrix Effect:

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Consistent and reproducible recovery is more important than 100% recovery.

Matrix Effect: This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, which could affect accuracy. It is evaluated by comparing the response of the analyte in a post-extracted spiked sample to the response of the analyte in a pure solution.